molecular formula C11H14O2 B1354879 Bicyclo[2.2.1]hept-5-en-2-yl methacrylate CAS No. 3232-07-3

Bicyclo[2.2.1]hept-5-en-2-yl methacrylate

Cat. No.: B1354879
CAS No.: 3232-07-3
M. Wt: 178.23 g/mol
InChI Key: WQUQEEUZJPRILD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-yl methacrylate is an organic compound with the molecular formula C11H14O2. It is a methacrylate ester derived from norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which imparts distinct chemical properties and reactivity. It is commonly used in the synthesis of polymers and copolymers, making it valuable in various industrial applications.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-en-2-yl methacrylate has diverse applications in scientific research, including:

    Chemistry: It is used as a monomer in the synthesis of advanced polymers with unique mechanical and thermal properties.

    Biology: The compound is employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Research explores its potential in creating hydrogels and scaffolds for tissue engineering and regenerative medicine.

    Industry: It is utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics.

Safety and Hazards

The safety information for “Bicyclo[2.2.1]hept-5-en-2-yl methacrylate” indicates that it is a substance that requires caution. It has hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-en-2-yl methacrylate can be synthesized through the esterification of norbornene with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-yl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield norbornene and methacrylic acid.

    Addition Reactions: The double bond in the norbornene ring can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for electrophilic addition, while nucleophilic addition may involve reagents like sodium borohydride (NaBH4).

Major Products Formed

    Polymerization: The major products are polymers and copolymers with varying molecular weights and properties.

    Hydrolysis: The primary products are norbornene and methacrylic acid.

    Addition Reactions: The products depend on the specific reagents used, resulting in various substituted norbornene derivatives.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-en-2-yl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group facilitates free radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers exhibit excellent mechanical strength, thermal stability, and chemical resistance. The norbornene ring contributes to the rigidity and unique properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    Norbornene: A bicyclic hydrocarbon used as a precursor in the synthesis of various derivatives.

    Methacrylic Acid: An organic acid used in the production of methacrylate esters and polymers.

    Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but different reactivity.

Uniqueness

Bicyclo[2.2.1]hept-5-en-2-yl methacrylate is unique due to its combination of the norbornene ring and methacrylate ester. This structure imparts distinct reactivity and properties, making it valuable in the synthesis of advanced materials. Its ability to undergo polymerization and form cross-linked networks sets it apart from other similar compounds, providing enhanced mechanical and thermal properties.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUQEEUZJPRILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564488
Record name Bicyclo[2.2.1]hept-5-en-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3232-07-3
Record name Bicyclo[2.2.1]hept-5-en-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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